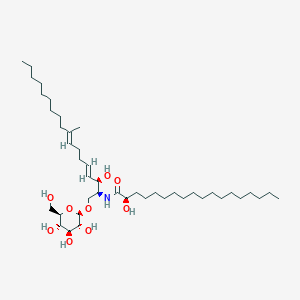
Cerebroside D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerebroside D is a glycoceramide compound, a type of glycosphingolipid, which is an essential component of cell membranes, particularly in the nervous system. Glycosphingolipids are amphiphilic molecules composed of a ceramide backbone and one or more sugar residues. This compound is known for its role in maintaining cell structure and facilitating signal transduction processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cerebrosides, including Cerebroside D, typically begins with ceramide, a fundamental sphingolipid composed of sphingosine and a fatty acid. The process involves the addition of a single sugar moiety to ceramide, forming cerebrosides. This glycosylation reaction is catalyzed by glycosyltransferases, which transfer the sugar moiety from a sugar-nucleotide donor (such as uridine 5-diphosphate-galactose or uridine 5-diphosphate-glucose) to the ceramide unit .
Industrial Production Methods: Industrial production of cerebrosides involves the extraction and purification of these compounds from biological sources, such as animal tissues. Chromatographic methods, including thin-layer chromatography and high-performance liquid chromatography, are commonly used for the separation and quantification of cerebrosides in complex biological samples .
化学反応の分析
Types of Reactions: Cerebroside D undergoes various chemical reactions, including:
Oxidation: Cerebrosides can be oxidized to form sulfatides, which are sulfated derivatives of cerebrosides.
Common Reagents and Conditions:
Oxidation: Reagents such as sulfur trioxide-pyridine complex are used for the oxidation of cerebrosides to sulfatides.
Hydrolysis: Enzymatic hydrolysis is typically carried out using specific cerebrosidases under physiological conditions.
Major Products Formed:
Oxidation: Sulfatides
Hydrolysis: Ceramide and a sugar residue (glucose or galactose)
科学的研究の応用
作用機序
Cerebroside D exerts its effects through multiple molecular targets and pathways:
Immune Modulation: this compound inhibits the proliferation of activated T cells and induces apoptosis through the cleavage of caspase-3, caspase-9, caspase-12, and poly (ADP-ribose) polymerase (PARP).
Anti-inflammatory Effects: By reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interferon-gamma, and interleukin-1 beta, and increasing the levels of anti-inflammatory cytokine interleukin-10, this compound helps in mitigating inflammation.
類似化合物との比較
Cerebroside D is part of the broader family of cerebrosides, which includes:
Glucocerebrosides: These are found in various tissues, including the brain, and are involved in maintaining cell membrane integrity and signal transduction.
Galactocerebrosides: Predominantly found in the myelin sheath of neurons, they play a vital role in neurodevelopment and function.
Uniqueness of this compound:
特性
分子式 |
C43H81NO9 |
|---|---|
分子量 |
756.1 g/mol |
IUPAC名 |
(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadecanamide |
InChI |
InChI=1S/C43H81NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h27,29-30,35-41,43,45-50H,4-26,28,31-33H2,1-3H3,(H,44,51)/b30-27+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 |
InChIキー |
RIZIAUKTHDLMQX-NSWGQNMASA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


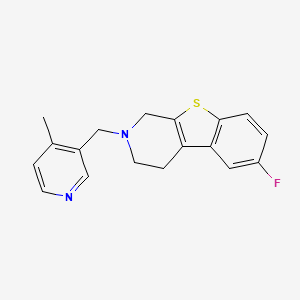
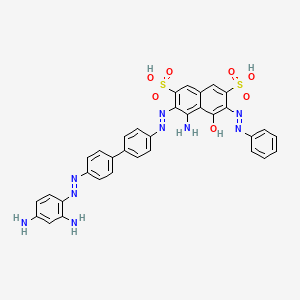

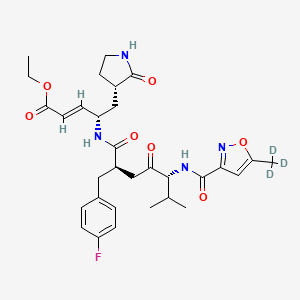
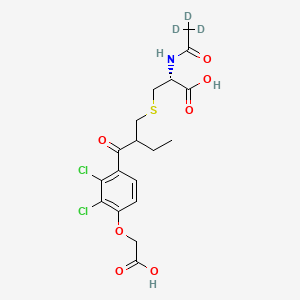
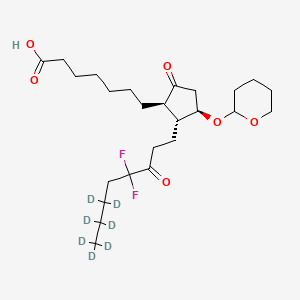
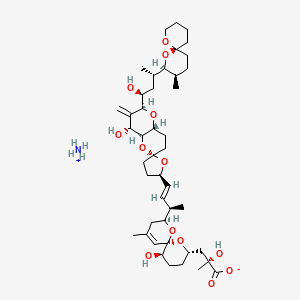
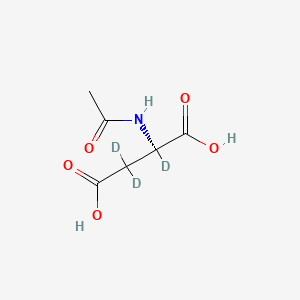
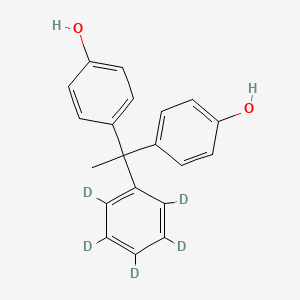
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
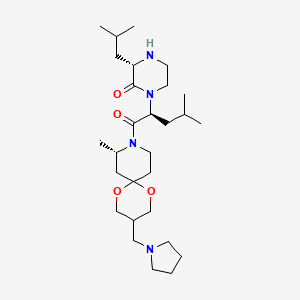
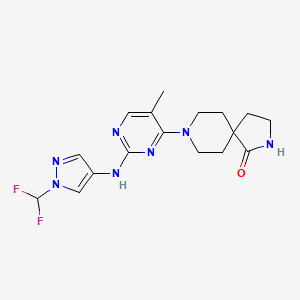
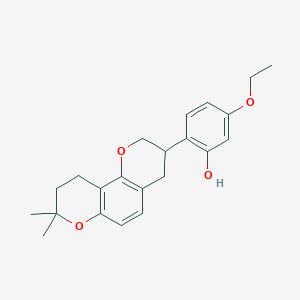
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
